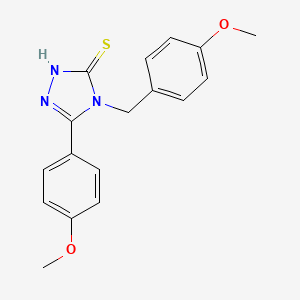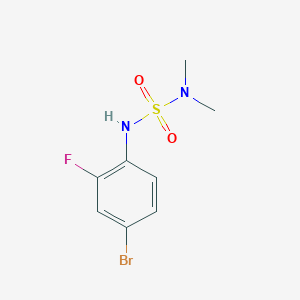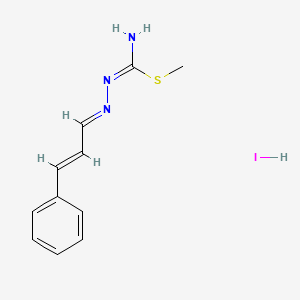
methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide, also known as MPTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of thiosemicarbazide and has been shown to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide exhibits potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells.
Biochemical and Physiological Effects:
methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has been shown to exhibit antioxidant and anti-inflammatory activity. methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide in lab experiments is its potent activity against cancer cells and microbes. methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide is its potential toxicity, which can limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide.
Direcciones Futuras
There are several future directions for research on methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide. One area of research is the development of new anticancer agents based on the structure of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide. Researchers are also exploring the potential use of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide, as well as its potential applications in drug delivery and imaging.
Métodos De Síntesis
The synthesis of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide involves the reaction between thiosemicarbazide and cinnamaldehyde in the presence of methyl iodide. The reaction proceeds through a condensation reaction, resulting in the formation of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide as a yellow crystalline solid. The purity and yield of the compound can be improved through recrystallization and purification techniques.
Propiedades
IUPAC Name |
methyl N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.HI/c1-15-11(12)14-13-9-5-8-10-6-3-2-4-7-10;/h2-9H,1H3,(H2,12,14);1H/b8-5+,13-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHCIAZETCDSDR-IMULGZAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NN=CC=CC1=CC=CC=C1)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N\N=C\C=C\C1=CC=CC=C1)/N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)
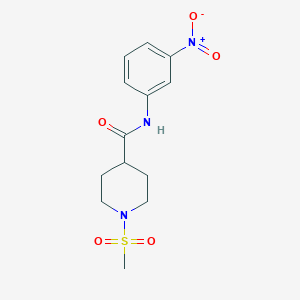
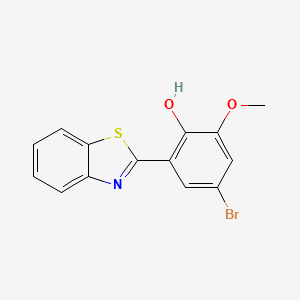
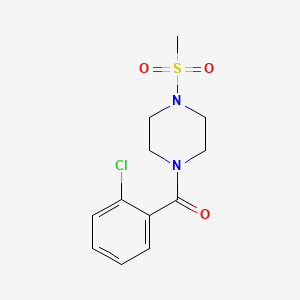
![4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717891.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5717904.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide](/img/structure/B5717908.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5717910.png)
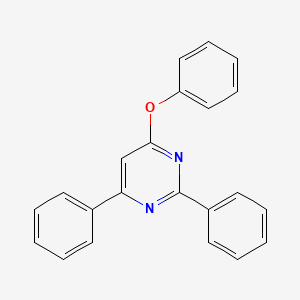
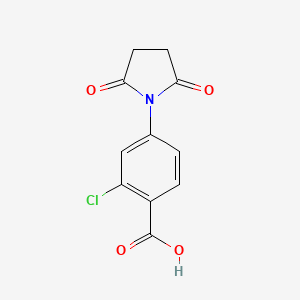

![2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717949.png)
